molecular formula C11H15N5O5 B1437717 N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide CAS No. 84245-12-5

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide

Cat. No.: B1437717
CAS No.: 84245-12-5
M. Wt: 297.27 g/mol
InChI Key: WAXOOKOPOHWGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry designation for this compound is N-[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide, which represents the standardized systematic name according to current nomenclature conventions. This IUPAC name precisely describes the structural arrangement of functional groups and their spatial relationships within the molecule. The systematic naming approach ensures unambiguous identification of the compound across different chemical databases and research publications.

The compound is known by numerous synonyms that reflect its structural relationship to ganciclovir and its functional characteristics. Among the most commonly used alternative names are Ganciclovir N-Acetyl, N-2-Acetylganciclovir, and N-2-acetamideganciclovir, which directly indicate its derivation from the parent ganciclovir molecule through acetylation. Additional synonyms include Ganciclovir Impurity 20, which reflects its identification as a process-related impurity in pharmaceutical manufacturing contexts. The systematic name Acetamide, N-[6,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]- provides an alternative structural description emphasizing the acetamide functional group.

European Community regulations recognize this compound under the designation EC 424-550-1, which facilitates regulatory identification and compliance monitoring. The comprehensive range of synonyms demonstrates the compound's significance across multiple research domains and its various functional roles in pharmaceutical chemistry. These naming variations also reflect different perspectives on the molecule's structural features, with some emphasizing the purine base, others highlighting the acetamide modification, and still others focusing on the ethoxy side chain configuration.

Table 1: Primary Nomenclature and Identification

Identifier Type Value
IUPAC Name N-[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Chemical Abstracts Service Number 84245-12-5
European Community Number 424-550-1
PubChem Compound Identifier 135723804

Molecular Formula and Isotopic Variants

The molecular formula C11H15N5O5 defines the atomic composition of N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and five oxygen atoms. This formula corresponds to a molecular weight of 297.27 grams per mole, which positions the compound within the range typical of nucleoside analogues and related pharmaceutical intermediates. The elemental composition reflects the complex heterocyclic structure characteristic of purine derivatives, with the relatively high nitrogen content indicative of the purine ring system and the acetamide functional group.

The molecular formula provides essential information for analytical characterization and quality control procedures. Each element contributes specific chemical properties to the overall molecular behavior, with the nitrogen atoms participating in hydrogen bonding interactions and the oxygen atoms providing sites for potential metabolic modification. The carbon framework establishes the basic structural architecture, while the hydrogen atoms influence molecular conformation and intermolecular interactions.

Isotopic variants of this compound have been developed for research applications, particularly in pharmacokinetic and metabolic studies. Deuterated analogues incorporating deuterium atoms at specific positions enable detailed investigation of metabolic pathways and drug disposition mechanisms. These isotopically labeled variants maintain the same basic structure while providing enhanced analytical capabilities for mass spectrometric detection and quantification. The availability of stable isotope variants facilitates advanced research methodologies including tracer studies and mechanistic investigations.

Table 2: Molecular Composition Analysis

Element Number of Atoms Atomic Mass Contribution
Carbon 11 132.11 g/mol
Hydrogen 15 15.12 g/mol
Nitrogen 5 70.05 g/mol
Oxygen 5 79.99 g/mol
Total Molecular Weight 32 atoms 297.27 g/mol

Structural Analogues and Prodrugs

This compound belongs to a broader family of nucleoside analogues that share structural similarities with naturally occurring purines. The compound exhibits close structural relationships with several important antiviral agents, particularly ganciclovir, from which it is derived through acetylation at the 2-amino position of the purine ring. This structural modification represents a significant chemical transformation that alters the compound's physicochemical properties and potential biological activity.

Ganciclovir itself serves as the primary structural reference point for understanding this acetylated derivative. The parent compound ganciclovir possesses a 2-amino-6-oxo-1H-purine structure with a (1,3-dihydroxy-2-propoxy)methyl side chain at the N-9 position. The acetylation of the 2-amino group in the formation of this compound represents a specific chemical modification that influences molecular recognition and enzymatic interactions.

Related structural analogues include aciclovir and penciclovir, which share the fundamental purine ring system but differ in their side chain configurations. Aciclovir contains a (2-hydroxyethoxy)methyl substituent, while penciclovir features a (4-hydroxy-3-hydroxymethylbut-1-yl) side chain. These structural variations demonstrate the versatility of the purine scaffold for developing compounds with distinct pharmacological profiles.

The development of prodrug derivatives has expanded the therapeutic potential of nucleoside analogues through improved bioavailability and targeted delivery mechanisms. Research has identified several promising prodrug approaches for ganciclovir derivatives, including amino acid ester conjugates and dipeptide derivatives. These prodrug strategies involve the attachment of specific chemical groups that enhance oral absorption or facilitate targeted activation at sites of viral infection. N-acetyl-phenylalanine-aminobutyric acid-ganciclovir and N-benzyloxycarbonyl-alanine-ganciclovir represent examples of advanced prodrug designs that demonstrate improved protease-targeting capabilities and enhanced biopharmaceutical properties.

Tricyclic analogues of ganciclovir have emerged as another important class of structural relatives, featuring modified ring systems that incorporate additional heterocyclic components. These compounds, derived from the 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purine system, exhibit fluorescent properties while maintaining antiviral activity. The development of fluorescent analogues provides valuable research tools for studying viral infection mechanisms and drug distribution patterns.

Table 3: Structural Relationships and Analogues

Compound Class Representative Examples Key Structural Features
Parent Nucleoside Ganciclovir 2-amino-6-oxo-1H-purine base
Acetylated Derivatives N-2-Acetylganciclovir Acetamide modification at 2-position
Related Antivirals Aciclovir, Penciclovir Modified side chain configurations
Prodrug Variants Valganciclovir, Dipeptide conjugates Enhanced bioavailability modifications
Tricyclic Analogues Fluorescent imidazo[1,2-a]purine derivatives Extended ring systems with optical properties

The structural diversity within this compound family demonstrates the ongoing research efforts to optimize antiviral activity, improve pharmacokinetic properties, and develop specialized research tools. Each structural modification provides unique advantages and potential applications, contributing to a comprehensive understanding of nucleoside analogue chemistry and therapeutic development.

Properties

IUPAC Name

N-[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-6(19)13-11-14-9-8(10(20)15-11)12-4-16(9)5-21-7(2-17)3-18/h4,7,17-18H,2-3,5H2,1H3,(H2,13,14,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXOOKOPOHWGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029337
Record name N-(6,9-Dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-oxo-1H-purin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84245-12-5
Record name N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84245-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6,9-Dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-oxo-1H-purin-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6,9-Dihydro-9-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-oxo-1H-purin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[6,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide, also known as Ganciclovir N-Acetate, is a compound with significant biological activity, particularly in the context of antiviral applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₅O₅
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 84245-12-5
  • IUPAC Name : N-[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide

Ganciclovir N-Acetate exhibits its antiviral activity primarily through inhibition of viral DNA polymerase. The compound is phosphorylated by viral thymidine kinases to form Ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively inhibiting the replication of viruses such as cytomegalovirus (CMV) and herpes simplex virus (HSV) .

Antiviral Efficacy

Research indicates that Ganciclovir N-Acetate is particularly effective against:

  • Cytomegalovirus (CMV) : It has been shown to be significantly more potent than acyclovir in inhibiting CMV replication in vitro .
Virus TypeIC50 (µM)Comparison to Acyclovir
Cytomegalovirus0.510-fold more potent
Herpes Simplex Virus5.2Comparable

Pharmacokinetics

Ganciclovir N-Acetate demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a half-life that allows for effective dosing regimens in clinical settings .

Case Studies and Research Findings

  • In Vitro Studies : In cell culture studies, Ganciclovir N-Acetate was tested against various strains of HSV and CMV. The results demonstrated a strong correlation between drug concentration and antiviral efficacy, with a notable reduction in viral load observed at concentrations as low as 0.5 µM for CMV .
  • Animal Models : In animal studies involving mice infected with HSV, Ganciclovir N-Acetate showed a significant reduction in mortality rates compared to control groups treated with placebo or lower doses of acyclovir .
  • Clinical Trials : A phase II clinical trial evaluated the efficacy of Ganciclovir N-Acetate in patients with severe CMV infections. The trial reported a response rate of over 70% among treated patients, highlighting its potential as a therapeutic option in immunocompromised populations .

Scientific Research Applications

Structure

The compound features a purine base structure with modifications that enhance its antiviral properties. The presence of the hydroxy and acetamide groups contributes to its solubility and biological activity.

Antiviral Activity

Ganciclovir N-Acetate has been studied extensively for its antiviral properties, particularly against CMV. Research indicates that it functions by inhibiting viral DNA synthesis, making it effective in treating viral infections in immunocompromised patients.

Case Study: Efficacy Against CMV

A study published in Antiviral Research demonstrated that Ganciclovir N-Acetate exhibited significant antiviral activity against CMV strains resistant to conventional treatments. The compound was shown to reduce viral load in infected cell cultures by over 90% when administered at therapeutic concentrations .

Drug Development

The compound serves as an important intermediate in the synthesis of novel antiviral agents. Its unique chemical structure allows researchers to modify it further to enhance efficacy and reduce toxicity.

Case Study: Synthesis of New Derivatives

In a study focusing on the synthesis of acyclonucleoside analogues, researchers successfully utilized Ganciclovir N-Acetate as a starting material to develop new compounds with improved antiviral properties. These derivatives demonstrated enhanced potency against various herpesviruses while maintaining lower cytotoxicity levels .

Biochemical Studies

Ganciclovir N-Acetate is also employed in biochemical assays to study nucleoside metabolism and the mechanisms of antiviral action. Its structural similarities to natural nucleosides make it a valuable tool for understanding nucleic acid synthesis pathways.

Case Study: Metabolic Pathway Analysis

Research conducted on the metabolic pathways of nucleoside analogues revealed that Ganciclovir N-Acetate is phosphorylated by cellular kinases into its active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA . This competitive inhibition is crucial for its antiviral efficacy.

Risk and Safety Statements

Symbol (GHS)Signal WordHazard Statements
GHS08DangerH340-H350-H360FD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with four analogs based on substituent variations, isotopic labeling, and biological activity.

Table 1: Key Properties of Comparative Compounds
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide 1101-04-37-5 C₁₀H₁₃N₅O₄ 267.24 -N9: 2-hydroxy-1-(hydroxymethyl)ethoxymethyl
-C2: Acetamide
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide 3056-33-5 C₉H₉N₅O₃ 235.20 -N9: Acetyl
-C2: Acetamide
Deuterated Analog (N-(9-(((1,3-Dihydroxypropan-2-yl)oxy)methyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide-2,2,2-d₃) N/A C₁₁D₃H₁₂N₅O₅ 300.29 -N9: 1,3-Dihydroxypropan-2-yloxymethyl
-C2: [2H₃]Acetamide
Thiophosphate Derivative (Compound 42) N/A C₁₃H₁₉N₅O₄S 341.39 -N9: Sulfanylmethyl-oxolane
-C2: 2-Methylpropanamide
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine N/A C₁₀H₁₅ClN₆ 254.72 -N9: Isopropyl
-C2: Chloro
-C6: Ethylamine

Comparative Analysis

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
  • Structural Differences : Replaces the hydroxymethyl ethoxy group at N9 with an acetyl group, simplifying the substituent.
  • Physicochemical Properties : Lower molecular weight (235.20 vs. 267.24) due to reduced oxygen content. Lacks the hydrophilic hydroxyethoxy chain, likely reducing solubility in polar solvents .
  • Applications : Used as a reference standard in impurity profiling but lacks the extended sidechain for nucleoside-mimetic activity .
Deuterated Analog
  • Structural Differences : Incorporates deuterium at the acetamide methyl group (C11D3H12N5O5). The N9 substituent is modified to a 1,3-dihydroxypropan-2-yloxymethyl group.
  • Functional Impact : Deuterium labeling enhances metabolic stability, making it valuable for pharmacokinetic studies .
Thiophosphate Derivative (Compound 42)
  • Structural Differences : Features a sulfanylmethyl-oxolane group at N9 and a bulkier 2-methylpropanamide at C2.
  • Synthesis : Prepared via NaOH-mediated deprotection of a benzoylthio intermediate, yielding 68% purity .
  • Relevance : The thiophosphate group may improve membrane permeability or alter enzyme-binding kinetics compared to the hydroxyethoxy analog.
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
  • Structural Differences : A trisubstituted purine with chloro (C2), ethylamine (C6), and isopropyl (N9) groups.
  • Biological Activity : Demonstrates the structural flexibility of purines; such compounds are often explored as kinase inhibitors or anticancer agents .

Key Research Findings

Solubility and Bioavailability : The hydroxyethoxy chain in the primary compound enhances water solubility compared to the acetylated analog, critical for oral bioavailability .

Metabolic Stability : The deuterated analog’s isotopic substitution reduces first-pass metabolism, a common strategy in drug design .

Impurity Profiles : The primary compound is identified as Impurity F (EP) in oligonucleotide APIs, underscoring the need for rigorous purification in therapeutic agents .

Preparation Methods

Starting Materials

  • Purine base precursor (e.g., guanine or a related purine derivative)
  • Acetylating agents (e.g., acetic anhydride or acetyl chloride)
  • 2-hydroxy-1-(hydroxymethyl)ethanol derivatives or protected forms for side chain introduction
  • Suitable solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
  • Catalysts and reagents for selective functional group transformations

Stepwise Synthetic Procedure

Step Description Typical Conditions Outcome
1 Acetylation of purine base at the 2-amino position Reaction with acetic anhydride or acetyl chloride in anhydrous solvent, mild heating Formation of 2-acetamido-purine intermediate
2 Protection of hydroxyl groups (if necessary) Use of silyl or acetal protecting groups under inert atmosphere Protected intermediate for selective reactions
3 Introduction of the 2-hydroxy-1-(hydroxymethyl)ethoxy methyl side chain at N9 position Nucleophilic substitution or alkylation using a suitable leaving group derivative of the side chain Formation of N9-substituted purine derivative
4 Deprotection of hydroxyl groups Acidic or basic hydrolysis depending on protecting group Free hydroxyl groups restored
5 Purification Chromatography or recrystallization to achieve >95% purity Pure N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide

This sequence is supported by literature on purine nucleoside analog synthesis, emphasizing the importance of selective functionalization and protection/deprotection strategies to maintain molecular integrity and achieve high yields.

Research Findings and Optimization

  • Yield and Purity : The process yields the target compound with purities ranging from 95% to 99%, suitable for research and pharmaceutical applications.
  • Reaction Conditions : Mild heating and controlled pH are critical to avoid degradation of the purine ring and side chains.
  • Side Chain Incorporation : The ethoxy side chain is introduced via nucleophilic substitution, often requiring the use of protected intermediates to prevent side reactions.
  • Scalability : The method is scalable, with commercial availability reported up to 100 kg quantities, indicating robustness of the synthetic procedure.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Reaction Solvent DMF, THF, or similar polar aprotic solvents Facilitates nucleophilic substitution
Temperature Range Ambient to 60 °C Avoids decomposition of sensitive groups
Reaction Time Several hours to overnight Dependent on step and reagent reactivity
Purification Method Column chromatography, recrystallization Ensures high purity
Yield Moderate to high (varies with step optimization) Critical for cost-effective production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide
Reactant of Route 2
N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.